molecular formula C15H16BrN3O3 B10942595 3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-methylbenzoic acid

3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-methylbenzoic acid

Cat. No.: B10942595
M. Wt: 366.21 g/mol
InChI Key: CNXPYBNKZYOSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-methylbenzoic acid is a complex organic compound featuring a pyrazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-methylbenzoic acid typically involves multiple stepsThe final steps involve the coupling of the pyrazole derivative with a benzoic acid derivative under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical conditions involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-methylbenzoic acid involves its interaction with specific molecular targets. The bromine-substituted pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-methylbenzoic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C15H16BrN3O3

Molecular Weight

366.21 g/mol

IUPAC Name

3-[[3-(4-bromopyrazol-1-yl)-2-methylpropanoyl]amino]-2-methylbenzoic acid

InChI

InChI=1S/C15H16BrN3O3/c1-9(7-19-8-11(16)6-17-19)14(20)18-13-5-3-4-12(10(13)2)15(21)22/h3-6,8-9H,7H2,1-2H3,(H,18,20)(H,21,22)

InChI Key

CNXPYBNKZYOSCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)CN2C=C(C=N2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.